

A Technical Guide to the Physical and Chemical Properties of Cinoxate

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Compound of Interest

Compound Name: Cinoxate

Cat. No.: B143559

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Cinoxate**, a cinnamate-based UVB filter. The information herein is intended to support research, development, and formulation activities involving this compound.

Chemical Identity

Identifier	Value	Reference
IUPAC Name	2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate	[1] [2] [3] [4]
CAS Number	104-28-9	[1]
Synonyms	2-ethoxyethyl p-methoxycinnamate, Phiasol, Sundare, Give-Tan	

Molecular Structure and Properties

Cinoxate is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ O ₄	
Molecular Weight	250.29 g/mol	
Exact Mass	250.12050905 g/mol	
Monoisotopic Mass	250.12050905 g/mol	

Physicochemical Properties

Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless.

Property	Value	Reference
Melting Point	Solidifies below -25 °C	
Boiling Point	184-187 °C at 2 mmHg; 388 °C at 760 mm Hg (extrapolated)	
Density	1.102 g/cm ³ at 25 °C	
Solubility	Insoluble in water; miscible with alcohols, esters, and vegetable oils	
LogP (o/w)	2.350 - 2.65 (estimated)	
Refractive Index	1.567 at 20 °C	

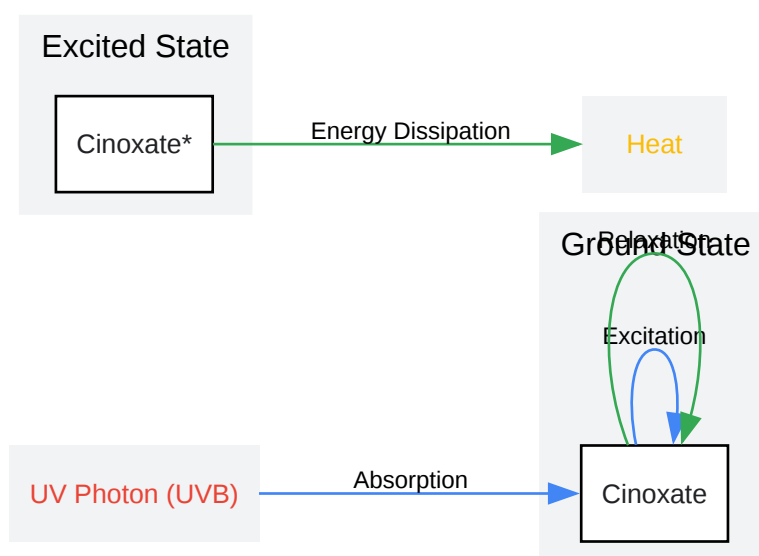
Spectroscopic Properties

Property	Value	Reference
UV Absorption Range	270 to 328 nm	
UV Absorption Maximum (λ _{max})	289 nm / 306 nm	
Molar Absorptivity (ε)	19,400 L mol ⁻¹ cm ⁻¹ at 306 nm	

Mechanism of Action and Signaling Pathways

UV Absorption and Energy Dissipation

Cinoxate functions as a chemical sunscreen by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the epidermis and damaging skin cells. The energy from the absorbed UV photon excites electrons within the conjugated p-system of the p-methoxycinnamate chromophore to a higher energy state. The molecule then returns to its ground state, dissipating the absorbed energy as heat. This cyclic process of absorption and dissipation converts damaging UV radiation into a benign form of energy.

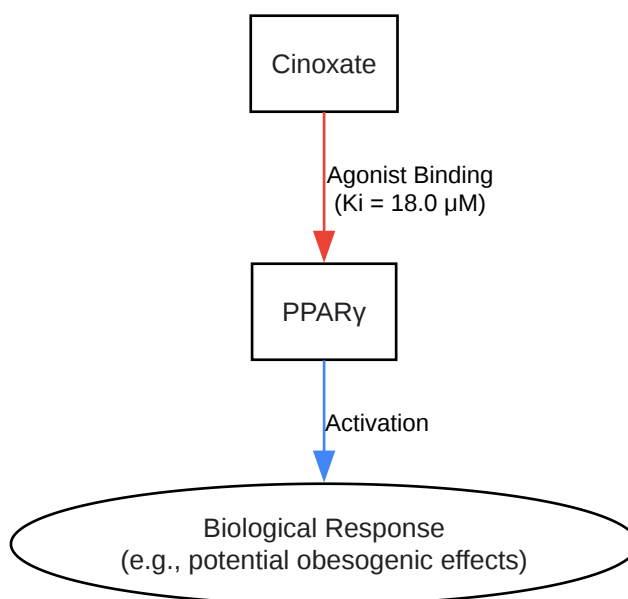


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Simplified mechanism of UV absorption and energy dissipation by **Cinoxate**.

Interaction with PPAR γ Signaling

Recent research has identified **cinoxate** as a peroxisome proliferator-activated receptor γ (PPAR γ) agonist with a K_i value of 18.0 μM . This suggests a biological activity beyond its primary role as a UV absorber and may have implications for its effects on skin homeostasis.



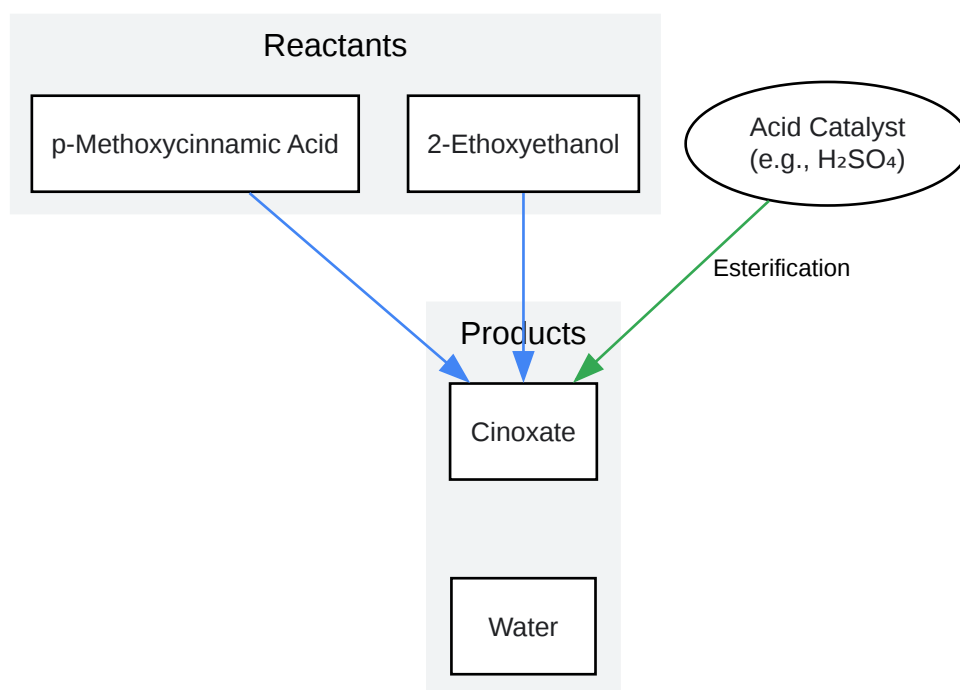
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Cinoxate's interaction with the PPAR γ signaling pathway.

Synthesis and Degradation

Synthesis

A probable method for synthesizing **Cinoxate** is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol.



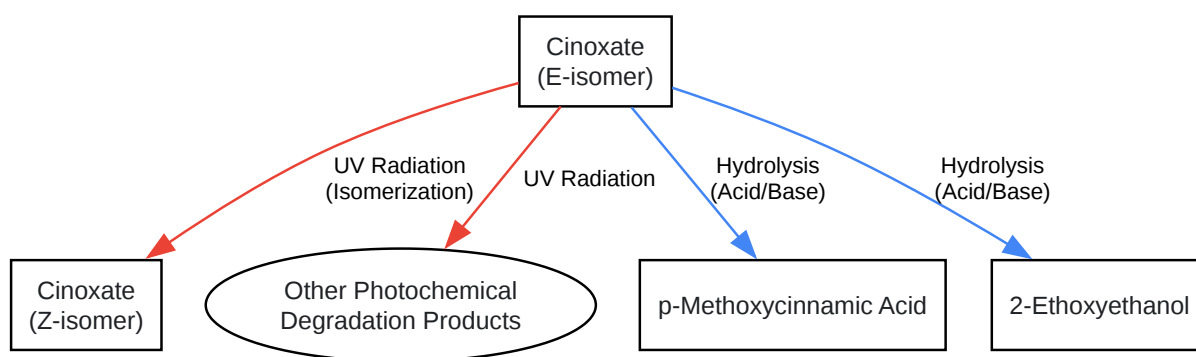
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Synthesis of **Cinoxate** via acid-catalyzed esterification.

Degradation Pathways

Like other cinnamate esters, **Cinoxate** is susceptible to degradation, primarily through photodegradation and hydrolysis.

- Photodegradation: Exposure to UV radiation can induce the isomerization of the stable E-isomer to the less UV-absorbent Z-isomer, as well as other photochemical reactions, leading to a loss of efficacy.
- Hydrolysis: The ester bond in **Cinoxate** can be hydrolyzed under acidic or basic conditions, yielding p-methoxycinnamic acid and 2-ethoxyethanol.



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Generalized degradation pathways for **Cinoxate**.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **Cinoxate** are not extensively available in the public domain. However, standard methodologies for organic compounds are applicable.

Determination of UV-Vis Absorption Spectrum

This protocol outlines the general procedure for determining the characteristic UV absorption spectrum and the wavelength of maximum absorbance (λ_{max}) of **Cinoxate**.

Objective: To measure the absorbance of **Cinoxate** across the UV spectrum (typically 250-400 nm) and identify its λ_{max} .

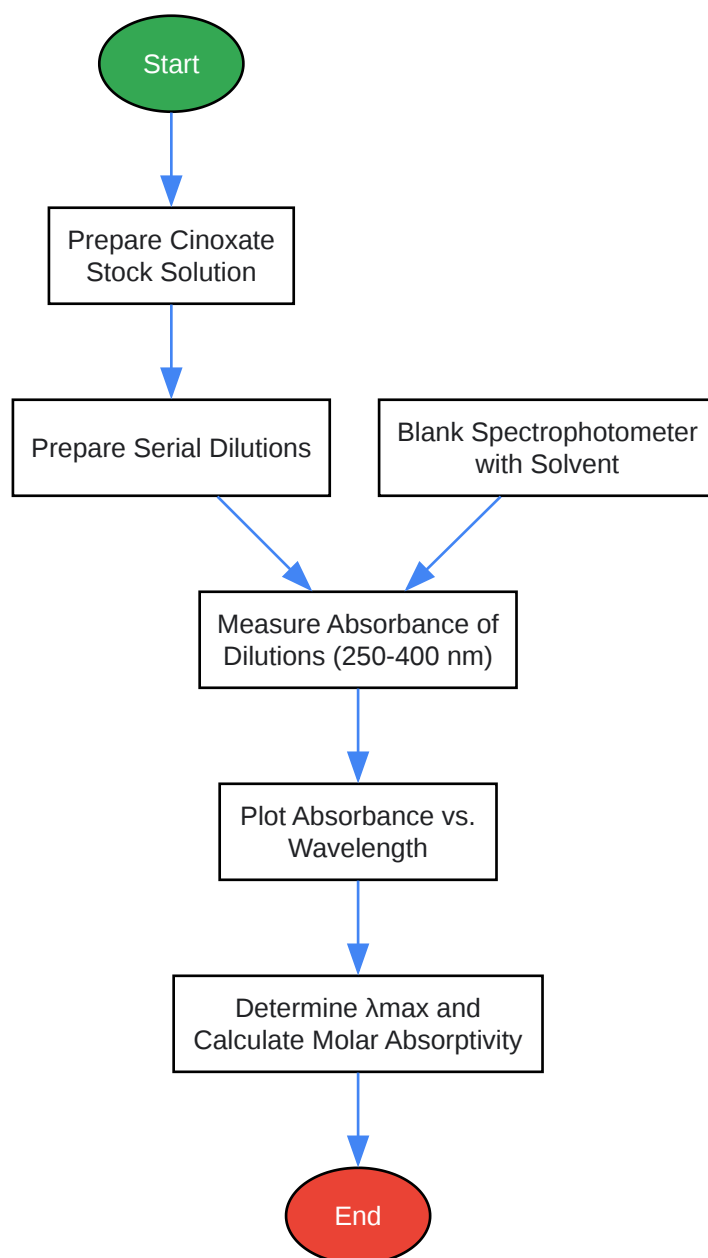
Materials and Equipment:

- UV-Vis Spectrophotometer (double-beam or diode array)
- Quartz cuvettes (1 cm path length)
- **Cinoxate** standard
- Spectroscopic grade solvent (e.g., 95% Ethanol or Isopropanol)
- Volumetric flasks and pipettes

- Analytical balance

Procedure:

- Stock Solution Preparation: Accurately weigh a precise amount of **Cinoxate** standard and quantitatively transfer it to a volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of known concentration (e.g., 100 µg/mL).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the spectrophotometer.
- Spectrophotometer Setup: Set the spectrophotometer to scan the desired UV range (e.g., 250-400 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
- Sample Measurement: Measure the absorbance of each diluted **Cinoxate** solution across the UV range.
- Data Analysis: Plot the absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength at which the highest absorbance is recorded is the λ_{max} . The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).



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Experimental workflow for determining the UV-Vis absorption spectrum of **Cinoxate**.

Forced Degradation Study

This protocol is designed to intentionally degrade **Cinoxate** to assess its stability under various stress conditions and identify potential degradation products.

Objective: To evaluate the stability of **Cinoxate** under acidic, basic, oxidative, photolytic, and thermal stress.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **Cinoxate** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 60°C for specified time intervals (e.g., 2, 4, 8, and 24 hours).
 - **Basic Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide and keep at room temperature for the same time intervals.
 - **Oxidative Degradation:** Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for the specified time intervals.
 - **Photodegradation:** Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for the specified time intervals. A control sample should be kept in the dark.
 - **Thermal Degradation:** Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for the specified time intervals.
- **Analysis:** Before analysis by a suitable analytical technique like HPLC-UV or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify any degradation products.

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